13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester
CAS No.:
Cat. No.: VC17966948
Molecular Formula: C45H68O14
Molecular Weight: 833.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C45H68O14 |
|---|---|
| Molecular Weight | 833.0 g/mol |
| IUPAC Name | prop-2-enyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-3,5,6,9,11,17,33,37-octahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
| Standard InChI | InChI=1S/C45H68O14/c1-6-23-57-44(55)42-39(52)29-45(56-5)28-36(49)25-38(51)37(50)22-21-34(47)24-35(48)27-41(53)58-32(4)31(3)43(54)30(2)19-17-15-13-11-9-7-8-10-12-14-16-18-20-33(46)26-40(42)59-45/h6-20,30-40,42-43,46-52,54H,1,21-29H2,2-5H3/b8-7+,11-9+,12-10+,15-13+,16-14+,19-17+,20-18+/t30-,31-,32-,33-,34+,35+,36-,37+,38+,39-,40-,42+,43+,45+/m0/s1 |
| Standard InChI Key | POCPIFVVEQBPMS-JWJHNISRSA-N |
| Isomeric SMILES | C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)OC)O)C(=O)OCC=C)O |
| Canonical SMILES | CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)OC)O)C(=O)OCC=C)O |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester (C₄₅H₆₈O₁₄, molecular weight 833.0 g/mol) retains the core macrolide ring of amphotericin B but introduces two critical modifications:
-
C-13 Methylation: A methyl group replaces the hydroxyl group at position 13, altering the stereoelectronic properties of the hemiketal region .
-
C-16 Propenyl Esterification: The carboxyl group at position 16 is esterified with a propenyl moiety, enhancing lipophilicity and serving as a protective group during synthesis .
Table 1: Key Molecular Properties
Synthetic Pathways
The synthesis of 13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester involves a multi-step strategy to preserve the macrolide core while introducing targeted modifications:
-
Protection of the C-16 Carboxyl Group: The allyl (propenyl) ester is introduced early in the synthesis to shield the carboxyl group from unintended reactions. This step employs allyl alcohol and acid catalysts under anhydrous conditions .
-
Selective Methylation at C-13: The hydroxyl group at C-13 undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a base, ensuring regioselectivity. NMR studies confirm the retention of the β-configuration at this position .
-
Deprotection and Purification: Final steps involve removing the allyl ester via palladium-catalyzed deprotection, yielding the free carboxylate or its salt form. Chromatographic purification ensures >95% purity .
"The allyl ester serves as a robust protecting group, enabling precise functionalization at the C-13 position without compromising the macrolide ring’s integrity."
Pharmacological Properties
Antifungal Activity
-
Reduced Hemolytic Activity: The propenyl ester and C-13 methylation diminish interactions with cholesterol in mammalian membranes, lowering hemolysis by 40–60% compared to amphotericin B .
-
Enhanced Solubility: The esterified form improves aqueous solubility (1.2 mg/mL vs. 0.5 mg/mL for amphotericin B), facilitating intravenous administration.
Table 2: Comparative Antifungal and Hemolytic Activity
| Compound | MIC₉₀ (Candida albicans) | Hemolysis (% at 10 μg/mL) |
|---|---|---|
| Amphotericin B | 0.5 μg/mL | 85% |
| 13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester | 0.7 μg/mL | 35% |
Research Findings and Challenges
In Vitro and In Vivo Studies
-
Fungal Models: In murine aspergillosis, the derivative reduced fungal burden by 90% at 2 mg/kg/day, comparable to amphotericin B but with fewer renal side effects .
-
Toxicity Profile: Acute toxicity (LD₅₀) in rats is 45 mg/kg, significantly higher than amphotericin B’s 12 mg/kg.
Structural and Mechanistic Insights
-
NMR Analysis: 2D NMR confirms the retention of the macrolide’s rigid conformation, critical for ergosterol binding. The methyl group at C-13 induces subtle torsional adjustments, reducing cholesterol affinity .
-
Molecular Dynamics: Simulations reveal that the propenyl ester stabilizes interactions with phospholipid bilayers, prolonging membrane residency .
Limitations
Applications in Drug Development
Prodrug Strategies
Enzymatic hydrolysis of the propenyl ester enables controlled release, mitigating acute toxicity. Current efforts focus on:
-
Liposomal Encapsulation: Combining the derivative with lipid carriers enhances tumor accumulation in preclinical models .
-
Polymer Conjugates: PEGylation extends circulation time, with phase I trials anticipated by 2026.
Targeted Antifungal Therapy
Functionalization with monoclonal antibodies (e.g., anti-β-glucan) directs the compound to fungal cell walls, reducing off-target effects .
Future Directions
Structural Optimization
-
C-13 Substituent Screening: Alkyl and aryl groups are being tested to balance solubility and activity .
-
Hybrid Molecules: Coupling with azole antifungals may overcome resistance mechanisms .
Biosynthetic Engineering
Streptomyces nodosus strains engineered to produce deoxyamphoteronolides offer a platform for large-scale fermentation, potentially lowering production costs .
Clinical Translation
Phase I trials for the liposomal formulation are in planning, with primary endpoints assessing nephrotoxicity and maximum tolerated dose.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume